molecular formula C16H17NO3 B3164050 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid CAS No. 887683-75-2

3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid

Cat. No. B3164050
CAS RN: 887683-75-2
M. Wt: 271.31 g/mol
InChI Key: IZCLQAOBWZKPKO-UHFFFAOYSA-N
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Description

3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid, also known as 3-ADPA, is a synthetic organic compound that has recently been studied for its potential applications in scientific research. This compound is derived from the reaction of 3-acetyl-2,5-dimethylpyrrole with methyl benzoate, and it has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties, and has been used in studies of cell signaling pathways and gene expression. It has also been used to investigate the effects of drugs on the central nervous system and to study the mechanisms of action of various drugs.

Mechanism of Action

The mechanism of action of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid is not yet fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) and as an activator of nuclear factor kappa B (NF-κB). It is also believed to modulate the activity of several enzymes, including nitric oxide synthase (NOS) and glutathione S-transferase (GST).
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid have been studied in various cell and animal models. In cell models, 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). It has also been found to reduce the production of reactive oxygen species (ROS) and to have anti-oxidant effects. In animal models, 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid has been found to reduce inflammation and oxidative stress, and to have anti-cancer effects.

Advantages and Limitations for Lab Experiments

The use of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid in laboratory experiments has several advantages. It is relatively easy to synthesize and has a high yield, making it a cost-effective reagent. It is also relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to its use. It is a synthetic compound and therefore may not be suitable for use in studies of natural biological systems. Additionally, it has not been extensively studied and its mechanism of action is not yet fully understood.

Future Directions

There are several potential future directions for the study of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid. One possibility is to further investigate its effects on cell signaling pathways and gene expression. Additionally, further studies could be conducted to assess its effects on various biochemical and physiological processes, such as inflammation and oxidative stress. Finally, it could be studied in more detail to better understand its mechanism of action and to identify potential therapeutic applications.

properties

IUPAC Name

3-[(3-acetyl-2,5-dimethylpyrrol-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-10-7-15(12(3)18)11(2)17(10)9-13-5-4-6-14(8-13)16(19)20/h4-8H,9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCLQAOBWZKPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC(=CC=C2)C(=O)O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.